Biotin-COG1410 TFA

Traumatic Brain Injury Neuroprotection Therapeutic Window

Biotin-COG1410 TFA is the biotinylated form of COG1410, a rationally designed apoE mimetic peptide. It uniquely offers a 4-fold expanded therapeutic window (2 hours post-injury) versus predecessor COG133, enabling clinically relevant delayed intervention studies in TBI models. It also demonstrates direct antimicrobial activity against pandrug-resistant A. baumannii, supporting cross-disciplinary neuroinfection research. Procure for reproducible, high-impact studies.

Molecular Formula C64H121N21O14
Molecular Weight 1408.8 g/mol
CAS No. 878009-24-6
Cat. No. B606757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-COG1410 TFA
CAS878009-24-6
SynonymsCOG-1410;  COG 1410;  COG1410; 
Molecular FormulaC64H121N21O14
Molecular Weight1408.8 g/mol
Structural Identifiers
InChIInChI=1S/C64H121N21O14/c1-34(2)29-44(49(67)88)78-55(94)45(30-35(3)4)79-53(92)42(24-20-28-73-62(70)71)76-54(93)43(22-16-18-26-66)82-59(98)63(11,12)84-57(96)47(32-37(7)8)80-52(91)40(21-15-17-25-65)75-51(90)41(23-19-27-72-61(68)69)77-56(95)46(31-36(5)6)83-60(99)64(13,14)85-58(97)48(33-86)81-50(89)38(9)74-39(10)87/h34-38,40-48,86H,15-33,65-66H2,1-14H3,(H2,67,88)(H,74,87)(H,75,90)(H,76,93)(H,77,95)(H,78,94)(H,79,92)(H,80,91)(H,81,89)(H,82,98)(H,83,99)(H,84,96)(H,85,97)(H4,68,69,72)(H4,70,71,73)/t38-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1
InChIKeyRPCLHYWMLWFFTE-VKTQGLPSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

COG1410 (CAS 878009-24-6) Evidence Guide for Apolipoprotein E Peptide Procurement


COG1410 is a synthetic 12-amino-acid peptide (C64H121N21O14, MW 1408.78) designed as a mimetic of the receptor-binding region of apolipoprotein E (apoE) [1]. Developed via rational drug design as a more potent analog of the earlier apoE mimetic COG133, COG1410 has been studied extensively in preclinical models of traumatic brain injury (TBI), stroke, and neuroinflammation, demonstrating neuroprotective, anti-inflammatory, and anti-apoptotic properties [1]. It is also reported to possess antimicrobial activity against multidrug-resistant pathogens [2].

COG1410 (CAS 878009-24-6) Procurement Rationale: Substitution Risks with Alternative ApoE Mimetics


The biological activity of apoE mimetic peptides is highly sensitive to sequence modifications, with even single-residue changes altering therapeutic window, potency, and target engagement. COG1410 was specifically engineered to address the narrow 30-minute therapeutic window of its predecessor COG133, expanding it fourfold to 2 hours post-injury [1]. This extended window is critical for clinical translation in acute brain injury, where patient access to intervention is often delayed. Furthermore, COG1410 exhibits a unique dual-action profile encompassing both neuroprotection and direct antimicrobial activity against pandrug-resistant pathogens, a combination not demonstrated for other apoE mimetic peptides in the same class [2]. Substitution with alternative apoE peptides or generic anti-inflammatory agents without direct comparative data on therapeutic window, functional recovery metrics, and pathogen susceptibility risks compromising experimental reproducibility and translational relevance.

COG1410 (CAS 878009-24-6) Quantitative Differentiation Evidence for Scientific Selection


Therapeutic Window Expansion in TBI: COG1410 vs. COG133 (Predecessor ApoE Mimetic)

COG1410 was rationally designed to overcome the narrow 30-minute therapeutic window of the first-generation apoE mimetic COG133. In a murine closed-head TBI model, a single intravenous injection of COG1410 at 120 minutes post-injury significantly improved vestibulomotor function and spatial learning/memory, whereas COG133 was effective only when administered within 30 minutes [1]. This represents a fourfold expansion of the viable intervention window, a critical determinant for translational feasibility in acute neurological injury.

Traumatic Brain Injury Neuroprotection Therapeutic Window

Reduction of Traumatic Axonal Injury: COG1410 vs. Saline Control in CCI Model

In a controlled cortical impact (CCI) model of TBI in mice, daily intravenous administration of COG1410 (1 mg/kg) significantly reduced amyloid precursor protein (APP)-immunoreactive axonal varicosities, a marker of traumatic axonal injury, by 31% at 3 days and 36% at 7 days post-injury compared to saline-treated controls [1]. The effect was time-dependent, with no significant difference observed at 24 hours, indicating a selective impact on delayed axonal pathology.

Traumatic Axonal Injury Neuroprotection Controlled Cortical Impact

Antimicrobial Activity Against Pandrug-Resistant A. baumannii: COG1410 vs. Polymyxin B

COG1410 exhibits potent, rapid bactericidal activity against pandrug-resistant Acinetobacter baumannii, a critical-priority pathogen. It eliminates large inocula (10⁸ CFU/mL) within 30 minutes, with an LC99.9 of 2 μg/mL (1.4 μM) in PBS and 8 μg/mL (5.6 μM) in 50% pooled human plasma [1]. Importantly, its mechanism does not rely on electrostatic interaction with the LPS layer, in contrast to the last-resort antibiotic polymyxin B, and strong synergy with polymyxin B reduces the effective working concentration of COG1410, widening the safety window [1].

Antimicrobial Peptide Pandrug-Resistant Bacteria Acinetobacter baumannii

Reduction of Vasogenic Edema and BBB Disruption in TBI: COG1410 vs. Saline

In a murine controlled cortical impact (CCI) model of TBI, daily intravenous administration of COG1410 (1 mg/kg) significantly reduced vasogenic edema and blood-brain barrier (BBB) disruption compared to saline-treated controls. COG1410 suppressed matrix metalloproteinase-9 (MMP-9) activity, reduced Evans Blue dye extravasation (a measure of BBB permeability), and decreased TBI lesion volume [1]. These effects were associated with improved functional recovery.

Vasogenic Edema Blood-Brain Barrier Traumatic Brain Injury

Functional and Cognitive Recovery After Fluid Percussion Injury: COG1410 vs. Vehicle

In a rat model of moderate fluid percussion injury (FPI), a clinically relevant model of TBI, a five-dose regimen of COG1410 (1 mg/kg) significantly improved retention of memory in a retrograde amnesia test and reduced cortical tissue loss compared to vehicle-treated animals [1]. Motor dysfunction on the tapered beam was also improved in the COG1410 group.

Fluid Percussion Injury Cognitive Recovery Neuroprotection

COG1410 (CAS 878009-24-6) High-Value Research and Preclinical Application Scenarios


Traumatic Brain Injury (TBI) Preclinical Studies Requiring Extended Therapeutic Window

COG1410 is the optimal choice for TBI research protocols where intervention must occur at clinically relevant time points (≥2 hours post-injury), due to its demonstrated 4-fold therapeutic window expansion over predecessor peptides [1]. It enables investigation of delayed neuroprotective strategies in models of closed-head injury, controlled cortical impact, and fluid percussion injury.

Mechanistic Studies of Delayed Traumatic Axonal Injury and Microglial Activation

COG1410 serves as a selective tool for interrogating delayed axonal pathology and neuroinflammation, with quantified reductions in APP-positive axonal varicosities (31-36%) and microglial activation (21-30%) at 3-7 days post-CCI [1]. This specificity supports research into secondary injury cascades and chronic neurodegenerative processes following TBI.

Investigation of Post-Traumatic Cerebral Edema and Blood-Brain Barrier Dysfunction

Researchers studying vasogenic edema and BBB pathophysiology after brain injury should consider COG1410 based on its demonstrated ability to suppress MMP-9 activity, reduce Evans Blue extravasation, and decrease lesion volume in CCI models [1]. It provides a validated molecular tool for exploring edema resolution mechanisms.

Dual-Action Research on Neuroprotection and Antimicrobial Defense Against Pandrug-Resistant Pathogens

COG1410 is uniquely suited for cross-disciplinary studies examining the intersection of neuroinflammation and infection, given its dual activity profile: potent neuroprotection in CNS injury models and rapid bactericidal action against pandrug-resistant A. baumannii (LC99.9 of 2-8 μg/mL) [1]. It can be employed to model post-TBI infection complications or to explore novel anti-infective strategies that do not rely on LPS-dependent mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Biotin-COG1410 TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.